molecular formula C17H13NO3 B14157315 Ccris 5421 CAS No. 85617-41-0

Ccris 5421

Cat. No.: B14157315
CAS No.: 85617-41-0
M. Wt: 279.29 g/mol
InChI Key: VCPRLARWVRVGNP-UHFFFAOYSA-N
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Description

Ccris 5421 is a chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a specialized database managed by the National Institutes of Health (NIH) that provides curated data on carcinogenicity, mutagenicity, and other toxicological properties of chemicals.

The absence of explicit structural or physicochemical data for this compound necessitates reliance on comparative frameworks used for analogous CCRIS entries. For instance, Ccris 5841 (CAS 61665-15-4), a related compound, has a molecular formula of C21H26O3 and a molecular weight of 326.4 g/mol, with applications restricted to research due to safety concerns . This suggests that this compound may share similar regulatory and research contexts, though further validation from authoritative databases like PubChem or CAS is required .

Properties

CAS No.

85617-41-0

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-oxa-10-azapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C17H13NO3/c19-14-13-11(16-17(21-16)15(14)20)7-9-6-5-8-3-1-2-4-10(8)12(9)18-13/h1-7,14-17,19-20H

InChI Key

VCPRLARWVRVGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C(C(C5C4O5)O)O)N=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis of Ccris 5421 with structurally or functionally related compounds focuses on molecular properties, toxicological data, and regulatory status. Below is a synthesized comparison based on CCRIS database methodologies and analogous compounds:

Table 1: Comparative Overview of this compound and Analogous Compounds

Parameter This compound* Ccris 5841 Valeraldehyde (Example)
CAS Number Not available 61665-15-4 110-62-3
Molecular Formula Not available C21H26O3 C5H10O
Molecular Weight Not available 326.4 g/mol 86.13 g/mol
Applications Research use Research use Solvent, flavoring agent
Carcinogenicity Under review Not classified (IARC) Group 3 (IARC: Not classifiable)
Key Hazards Data pending Irritant (skin/eyes) Flammable, irritant

Key Findings:

Structural Similarities: While this compound’s structure remains undefined, compounds like Ccris 5841 and Valeraldehyde highlight the importance of molecular weight and functional groups in determining reactivity and toxicity.

Toxicological Profiles: CCRIS compounds are evaluated using a tiered approach: IARC Classification: Compounds are categorized as Group 1 (carcinogenic) to Group 4 (non-carcinogenic). This compound’s status remains unclassified, pending further studies .

Regulatory Considerations : Safety protocols for CCRIS compounds often restrict human exposure. For instance, Ccris 5841 is labeled "For research use only," a common precaution for incompletely characterized substances .

Research Findings and Methodological Considerations

Comparative studies of CCRIS compounds rely on reproducible experimental designs, as outlined in academic guidelines . Key methodologies include:

  • Carcinogenicity Testing: Combining IARC classifications with CCRIS animal assay data to resolve discrepancies (e.g., Group 2B compounds with conflicting results) .
  • Physicochemical Characterization : Spectroscopic and chromatographic techniques (e.g., NMR, HPLC) to define purity and stability, critical for validating safety data .

Limitations in analyzing this compound underscore the need for primary data from repositories like PubChem or CAS, which provide structural details, synthetic routes, and peer-reviewed toxicity assessments .

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